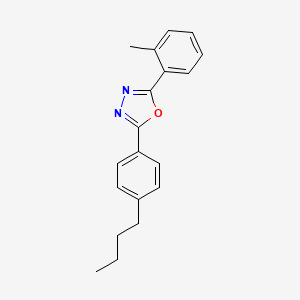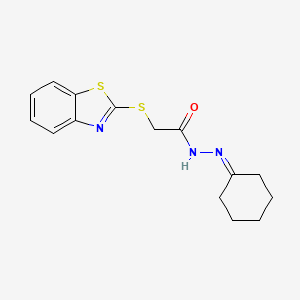![molecular formula C26H16BrCl3N2O4S B11709324 5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B11709324.png)
5-bromo-N-{3-chloro-4-[(4-chlorophenyl)carbonyl]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound characterized by its multiple halogen substitutions and benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the bromine, chlorine, and sulfonamide groups. Common synthetic routes include:
Halogenation: Introduction of bromine and chlorine atoms through halogenation reactions.
Amidation: Formation of the benzamide structure via amidation reactions.
Sulfonation: Introduction of the sulfonamide group through sulfonation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: Formation of new carbon-carbon bonds through coupling reactions.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Employed in biochemical assays and studies involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function through competitive or non-competitive inhibition. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl phosphate: Used in biochemical assays for detecting alkaline phosphatase activity.
4-Chloro-3-nitrobenzoic acid: A related compound with different functional groups and applications.
Uniqueness
5-BROMO-N-[3-CHLORO-4-(4-CHLOROBENZOYL)PHENYL]-2-(4-CHLOROBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of halogen substitutions and sulfonamide group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C26H16BrCl3N2O4S |
|---|---|
Molecular Weight |
638.7 g/mol |
IUPAC Name |
5-bromo-N-[3-chloro-4-(4-chlorobenzoyl)phenyl]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C26H16BrCl3N2O4S/c27-16-3-12-24(32-37(35,36)20-9-6-18(29)7-10-20)22(13-16)26(34)31-19-8-11-21(23(30)14-19)25(33)15-1-4-17(28)5-2-15/h1-14,32H,(H,31,34) |
InChI Key |
SCERMNQKGVVMCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)NS(=O)(=O)C4=CC=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)

![4-bromo-2-{(E)-[(4-phenyl-1-{[(1E)-1-phenylethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709248.png)
![3-(furan-2-yl)-2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxopropanenitrile](/img/structure/B11709252.png)
![N-{1-[(4-bromophenyl)amino]-2,2,2-trichloroethyl}-4-tert-butylbenzamide](/img/structure/B11709259.png)



![3-chloro-N-[2,2,2-trichloro-1-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B11709283.png)
![Benzamide, 4-nitro-N-[(phenylamino)thioxomethyl]-](/img/structure/B11709293.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11709296.png)


![2-chloro-N-(2-oxo-2-{(2E)-2-[(2E)-3-phenylprop-2-enylidene]hydrazino}ethyl)benzamide](/img/structure/B11709321.png)
